molecular formula C10H20N2OS B13675951 (R)-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane

(R)-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane

Katalognummer: B13675951
Molekulargewicht: 216.35 g/mol
InChI-Schlüssel: ATSUCJLIUNAALW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure

Vorbereitungsmethoden

The synthesis of ®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tert-butylsulfinyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and efficiency in large-scale synthesis.

Analyse Chemischer Reaktionen

®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the tert-butylsulfinyl group or the spirocyclic core.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in binding studies. In medicine, ®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. Additionally, its unique structure makes it a valuable tool in industrial applications, including the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of ®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique configuration allows it to fit into binding sites with high specificity, modulating the activity of these targets. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane can be compared with other spirocyclic compounds and sulfinyl-containing molecules. Similar compounds include spiro[3.3]heptane derivatives and tert-butylsulfinyl analogs. What sets ®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane apart is its specific stereochemistry and the presence of both the spirocyclic core and the tert-butylsulfinyl group, which confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C10H20N2OS

Molekulargewicht

216.35 g/mol

IUPAC-Name

2-tert-butylsulfinyl-3-methyl-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C10H20N2OS/c1-8-10(5-11-6-10)7-12(8)14(13)9(2,3)4/h8,11H,5-7H2,1-4H3

InChI-Schlüssel

ATSUCJLIUNAALW-UHFFFAOYSA-N

Kanonische SMILES

CC1C2(CNC2)CN1S(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.